Methyl 3-(2-bromothiazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromothiazol-5-yl)propanoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromothiazol-5-yl)propanoate typically involves the bromination of thiazole followed by esterification. One common method involves the reaction of 2-bromothiazole with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromothiazol-5-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-aminothiazole or 2-thiocyanatothiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 3-(2-bromothiazol-5-yl)propanol.
Scientific Research Applications
Methyl 3-(2-bromothiazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromothiazol-5-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole: A simpler analog with similar reactivity but lacking the ester group.
Methyl 3-(2-chlorothiazol-5-yl)propanoate: A chlorinated analog with different reactivity due to the presence of chlorine instead of bromine.
Thiazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 3-(2-bromothiazol-5-yl)propanoate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
Methyl 3-(2-bromothiazol-5-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromothiazole moiety, which is known for enhancing the biological properties of compounds. The thiazole ring contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit antimicrobial properties. Studies indicate that this compound may inhibit the growth of specific bacterial strains, although specific data on this compound remains limited.
- Cytotoxic Effects : There is evidence suggesting that thiazole derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting cell proliferation in various cancer types, potentially through apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. Thiazole derivatives have been linked to the inhibition of protein kinases and other critical enzymes.
Study on Anticancer Activity
A study investigated a series of thiazole derivatives, including this compound, for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was primarily attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT116 | 15 ± 1.5 | Apoptosis induction |
Similar Thiazole Derivative | NCI-H522 | 20 ± 2.0 | PI3K/Akt inhibition |
Antimicrobial Studies
Research has shown that thiazole-based compounds possess antimicrobial properties. In a screening assay against various bacterial strains, this compound demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 3-(2-bromo-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H8BrNO2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3 |
InChI Key |
BWMYGRHLJRRVSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.